Parp10/15-IN-2 is a selective inhibitor targeting the poly(ADP-ribose) polymerase family, specifically designed to inhibit the activity of PARP10 and PARP15. These enzymes are involved in various cellular processes, including DNA repair, gene expression regulation, and host-pathogen interactions. The compound is of significant interest due to its potential applications in antiviral therapies and cancer treatment, where modulation of the poly(ADP-ribosylation) process can influence tumor growth and viral replication.
Parp10/15-IN-2 was developed through rational design strategies that focused on enhancing selectivity and potency against PARP10 and PARP15. The synthesis of this compound has been documented in several studies, emphasizing structure-activity relationships that optimize its inhibitory effects on these enzymes .
Parp10/15-IN-2 falls under the classification of small molecule inhibitors within the broader category of poly(ADP-ribose) polymerase inhibitors. This classification is crucial for understanding its mechanism of action and potential therapeutic applications.
The synthesis of Parp10/15-IN-2 involves a multi-step organic synthesis process that focuses on modifying a core scaffold to enhance its binding affinity to the target enzymes. The synthetic route typically includes:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
The molecular formula for Parp10/15-IN-2 is C15H11FN2O3, with a molecular weight of 286.26 g/mol . Its structure features a fluorinated aromatic ring system that enhances its hydrophobic interactions with the target enzymes.
The compound's structural characteristics include:
Parp10/15-IN-2 primarily acts through competitive inhibition of PARP10 and PARP15, preventing these enzymes from catalyzing the transfer of ADP-ribose moieties onto target proteins. This inhibition can disrupt various biological pathways, particularly those involved in DNA repair mechanisms.
The compound's efficacy can be assessed using enzyme kinetics studies, where varying concentrations of Parp10/15-IN-2 are tested against fixed concentrations of substrate proteins. The resulting data can be analyzed using Michaelis-Menten kinetics to determine IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity .
Parp10/15-IN-2 inhibits PARP10 and PARP15 by binding to their active sites, thus blocking their ability to utilize nicotinamide adenine dinucleotide (NAD+) as a substrate for poly(ADP-ribosylation). This action leads to decreased levels of poly(ADP-ribose) chains on target proteins, which is critical for processes like DNA repair and cellular stress responses.
Studies have shown that inhibition of these enzymes can lead to enhanced sensitivity of cancer cells to chemotherapy agents by preventing DNA repair mechanisms from functioning properly .
Parp10/15-IN-2 has several potential applications in scientific research and medicine:
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.:
CAS No.: 668462-13-3